N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of a benzo[d]thiazole moiety linked to a tetrahydro-2H-thiopyran unit through a methylene bridge, with an additional hydroxyethoxy substituent that enhances its solubility and biological activity. The molecular formula of this compound is C17H25N3O3S, with a molecular weight of approximately 355.5 g/mol.
This compound has been synthesized and studied for its potential applications in medicinal chemistry, materials science, and polymer chemistry. It has been identified as a useful photoinitiator in the synthesis of nanoparticles and has shown promise in enzyme inhibition and receptor modulation, making it a subject of interest in drug development.
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide can be classified within the following categories:
The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves several key steps:
This multi-step synthetic route allows for precise control over the functional groups introduced at each stage, facilitating the development of derivatives with tailored properties.
The molecular structure of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3S |
| Molecular Weight | 355.5 g/mol |
| SMILES Representation | CC(C(=O)NCC1(OCCO)CCSCC1)c1ccns1 |
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide exhibits versatility in synthetic organic chemistry. Key reactions include:
These reactions highlight the compound's potential for diverse applications in drug design and materials science.
The mechanism of action for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide primarily involves its interactions with biological targets:
Studies indicate that the presence of the thiophene ring enhances its interaction capabilities with biological targets, potentially leading to therapeutic applications.
The physical properties of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
Key chemical properties include:
| Property | Value |
|---|---|
| pKa | Not specified |
| LogP | Not specified |
These properties are essential for understanding the compound's behavior in various environments and its potential interactions with biological systems.
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several significant applications:
The unique combination of functional groups and structural elements in this compound confers distinct chemical and biological properties that are beneficial across various scientific domains.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: